Product packaging for Mevaldate(Cat. No.:)

Mevaldate

Cat. No.: B1259580
M. Wt: 145.13 g/mol
InChI Key: CWCYSIIDJAVQSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mevaldate is a key intermediate in the essential mevalonate pathway, a highly conserved metabolic cascade responsible for the biosynthesis of sterols like cholesterol and vital nonsterol isoprenoids . In this pathway, the enzyme this compound reductase (NADPH) (EC 1.1.1.33) catalyzes the NADPH-dependent reduction of this compound to (R)-mevalonate . This reaction is a critical step in the production of isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for all terpenoids and steroids . Research indicates that this compound reductase may be identical to EC 1.1.1.2 (alcohol dehydrogenase (NADP+)) and shares properties with other aldehyde reductases . The primary research value of this compound lies in its application for studying the regulation and flux of the mevalonate pathway. This pathway is crucial for cellular homeostasis and is frequently hyperactive in cancer cells, providing cholesterol and substrates for the prenylation of tumor-promoting signaling proteins like Ras and Rho . Consequently, investigating the enzymes and intermediates of this pathway, including this compound and its reductase, is vital for oncology, immunology, and infectious disease research. For instance, the mevalonate pathway is essential in some pathogenic bacteria, making its enzymes potential targets for antimicrobial development . Researchers use this compound to enzymatically assay the activity of this compound reductase and to probe the intricate feedback mechanisms that control this branched metabolic pathway . This product is provided as high-purity, research-grade material, supplied as a powder or liquid, and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O4- B1259580 Mevaldate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

3-hydroxy-3-methyl-5-oxopentanoate

InChI

InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9)/p-1

InChI Key

CWCYSIIDJAVQSK-UHFFFAOYSA-M

SMILES

CC(CC=O)(CC(=O)[O-])O

Canonical SMILES

CC(CC=O)(CC(=O)[O-])O

Origin of Product

United States

Enzymology of Mevaldate Metabolism

Reaction Mechanism and Stereochemistry of Mevaldate Reduction

Stereochemical Considerations of this compound and Mevalonate (B85504) Isomers in Enzymatic Reactions

Enzymatic reactions involving this compound and its product, mevalonate, exhibit precise stereochemical control, a hallmark of biological systems. Mevalonic acid, the protonated form of mevalonate, is a chiral compound, with the (3R)-enantiomer being the sole biologically active form wikipedia.org. Enzymes demonstrate high specificity regarding the stereochemistry of the reactions they catalyze, typically forming only one specific stereoisomer when a chiral center is involved nih.govlibretexts.org.

This compound reductase, an enzyme involved in the reduction of this compound to mevalonate, demonstrates stereospecific hydrogen transfer. This enzyme transfers hydrogen stereospecifically from the 'A'-side of NADH or NADPH to the this compound substrate royalsocietypublishing.org. When 4R-[3H1]NADH or NADPH is utilized in this reduction, the resulting [5-3H1]mevalonate product is stereospecifically labeled at the C-5 position, possessing an absolute configuration of R royalsocietypublishing.org. However, this compound reductase does not exhibit stereospecificity for the asymmetric carbon atom at C-3 in this compound; consequently, the reduction of 3RS-mevaldate yields 3RS-mevalonate royalsocietypublishing.org.

In the context of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, another key enzyme in the mevalonate pathway, the reduction of mevaldic acid-coenzyme A hemithioacetal specifically produces only the 3R isomer of mevalonic acid core.ac.uk. This reduction involves hydride transfer to the 5-pro-S position of mevalonic acid core.ac.uk.

Catalytic Mechanism Involving Specific Amino Acid Residues (e.g., Histidine, Carboxyl Groups)

Enzymatic catalysis often relies on specific amino acid residues within the active site to facilitate reactions. Catalytic triads, common in hydrolase and transferase enzymes, represent a coordinated set of three amino acid residues that work together to enhance the reactivity of a nucleophile wikipedia.org. These triads typically consist of an acid residue (often aspartate or glutamate (B1630785), which possess carboxyl groups), a base (usually histidine), and a nucleophile (frequently serine or cysteine) wikipedia.org. The acid residue polarizes and aligns the basic residue, which in turn activates the nucleophile, enabling it to attack the substrate wikipedia.org.

Histidine residues are particularly versatile, capable of acting as either general acids or bases by donating or accepting protons during enzymatic reactions ebi.ac.ukijarsct.co.in. This ability allows them to stabilize reaction intermediates and promote catalysis ijarsct.co.in. Carboxyl groups, such as those found in aspartate and glutamate residues, can contribute to catalysis by coordinating with metal ions or by stabilizing basic residues within a catalytic triad (B1167595) through electrostatic interactions ijarsct.co.inwou.edulibretexts.org.

A specific example of amino acid involvement in this compound-related metabolism is observed in Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl coenzyme A reductase (PmHMGR). In the decomposition of a thiohemiacetal intermediate within this enzyme, a proton transfer occurs from the substrate hydroxyl group to an anionic glutamate residue (Glu83) researchgate.net. This is followed by a C-S bond elongation, which is stabilized by a cationic histidine residue (His381) researchgate.net. This highlights the direct participation of both carboxyl (glutamate) and histidine residues in the catalytic mechanism involving this compound-related intermediates.

Formation and Conversion of this compound Thiohemiacetal

Thiohemiacetals, also known as hemithioacetals, are organosulfur compounds characterized by the general formula R−CH(−OH)−SR' wikipedia.org. They are formed through the reversible reaction between a thiol and an aldehyde wikipedia.org. While often crucial as intermediates in enzymatic reactions, thiohemiacetals are typically not isolated due to their equilibrium with thiols and aldehydes wikipedia.org.

In the context of Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl coenzyme A reductase (PmHMGR), a thiohemiacetal serves as a pivotal intermediate researchgate.net. This intermediate links two hydride transfer steps in the enzyme's catalytic cycle researchgate.net. Specifically, the thiohemiacetal is formed as the product of the first hydride transfer, and its subsequent breakdown generates the substrate for the second hydride transfer, also acting as an intermediate during cofactor exchange researchgate.net. The decomposition of this thiohemiacetal intermediate in PmHMGR involves a proton transfer and the elongation of the C-S bond researchgate.net. The reduction of mevaldic acid-coenzyme A hemithioacetal by rat liver HMG-CoA reductase further exemplifies the involvement of this type of intermediate in this compound metabolism core.ac.uk.

Biological Distribution and Context of Mevaldate Metabolism

Mevaldate in Eukaryotic Mevalonate (B85504) Pathway Systems

In eukaryotes, the mevalonate pathway is a critical metabolic route for the synthesis of isoprenoids, a diverse class of over 30,000 biomolecules. wikipedia.org This pathway commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for all isoprenoids. wikipedia.org

Occurrences in Mammalian Mevalonate Pathway

The presence of this compound in the mammalian mevalonate pathway is intrinsically linked to the enzyme this compound reductase. Early research into isoprenoid biosynthesis identified significant activity of this enzyme in rat liver homogenates, which led to the initial hypothesis that free this compound serves as an intermediate in the synthesis of sterols. creative-enzymes.com this compound reductase catalyzes the conversion of (R)-mevalonate to this compound. creative-enzymes.com This enzyme belongs to the family of oxidoreductases and is also referred to as mevalonic dehydrogenase. wikipedia.org

The reaction catalyzed by this compound reductase is as follows:

(R)-mevalonate + NAD(P)+ ⇌ this compound + NAD(P)H + H+

While initially considered a direct intermediate, further elucidation of the pathway has shown that the primary route involves the phosphorylation of mevalonate. However, the existence and activity of this compound reductase in mammalian tissues, particularly the liver, indicate a role for this compound metabolism. The enzyme has been purified from rat liver and shown to reduce certain aromatic aldehydes, a characteristic it shares with other animal tissue aldehyde reductases. rhea-db.org In fact, it has been suggested that this compound reductase may be classified as an alcohol dehydrogenase (NADP+). qmul.ac.uk

This compound Metabolism in Plant Systems

Plants utilize the mevalonate pathway for the biosynthesis of a wide array of isoprenoids that are crucial for growth, development, and responding to environmental stressors. nih.govresearchgate.net The fundamental steps of the mevalonate pathway in plants are conserved, leading to the production of IPP and DMAPP. These precursors are then used to synthesize vital compounds such as sterols, carotenoids, and hormones. nih.gov

While direct studies on this compound metabolism in plants are not as extensive as in mammals, the conservation of the mevalonate pathway suggests the potential for its presence and metabolism. The key enzyme, mevalonate kinase (MVK), which phosphorylates mevalonic acid, is a critical component of the plant mevalonate pathway. nih.gov Given the presence of dehydrogenases in plant metabolic systems, it is plausible that this compound can be formed from mevalonate and subsequently metabolized.

Subcellular Localization of this compound-Related Enzymatic Activities (Cytosol, Peroxisomes)

The enzymatic activities related to the mevalonate pathway, and by extension this compound, are compartmentalized within eukaryotic cells. In fungi such as Ustilago maydis, enzymes of the mevalonate pathway have been localized to the cytoplasm. researchgate.netresearchgate.net For instance, a truncated version of HMG-CoA reductase and isopentenyl diphosphate (B83284) isomerase (Idi1) are found primarily in the cytoplasm. researchgate.net

Interestingly, some enzymes of this pathway exhibit dual localization. For example, while a significant portion of the pathway's activities is cytosolic, certain enzymes have been found in peroxisomes. researchgate.net The localization of these enzymes is crucial for regulating metabolic flux and preventing the accumulation of potentially toxic intermediates. The specific localization of this compound reductase in different cellular compartments is an area for further investigation, but it is likely to be found where its substrate, mevalonate, is present, which is primarily the cytosol.

Tissue-Specific Metabolism of Mevalonate in Non-Human Models with Implications for this compound

Studies in rats have revealed significant tissue-specific differences in mevalonate metabolism, which has direct implications for the potential metabolism of this compound. The liver is a primary site of mevalonate synthesis and metabolism. In rats, there is a strong correlation between the activity of liver HMG-CoA reductase and the rate of hepatic sterol synthesis. nih.gov

The metabolism of mevalonate is not confined to the liver. The kidneys also play a significant role in the uptake of circulating mevalonate. nih.gov Furthermore, comparisons of liver and intestinal tissues in rats have shown that while the liver generally has a higher metabolic rate for many substrates, some metabolic activities are higher in the intestine. rug.nl This tissue-specific metabolic activity suggests that the potential for this compound formation and its subsequent metabolism could vary significantly between different organs. For instance, the high metabolic activity in the liver would suggest a greater capacity for this compound turnover in this organ compared to others.

TissueKey Metabolic Features Related to MevalonateImplications for this compound Metabolism
Liver High HMG-CoA reductase activity; primary site of sterol synthesis. nih.govPotentially high capacity for this compound formation and subsequent metabolism.
Kidney Significant uptake of circulating mevalonate. nih.govPotential site for this compound metabolism from circulating mevalonate.
Intestine Variable metabolic rates, with some activities exceeding those in the liver. rug.nlPotential for significant first-pass metabolism of this compound if ingested.

This compound in Prokaryotic (Bacterial and Archaeal) Mevalonate Pathways

The mevalonate pathway is also present in some bacteria and is nearly universal in archaea, where it is essential for the synthesis of the isoprenoid side chains of their unique membrane lipids. wikipedia.orgnih.gov

Variants and Distribution of Mevalonate Pathway in Bacteria and Archaea

The mevalonate pathway in prokaryotes is not monolithic and displays considerable variation, particularly in archaea. researchgate.net While some bacteria possess a mevalonate pathway that is similar to the eukaryotic version, many archaea have modified versions. nih.gov

At least three distinct variants of the mevalonate pathway have been identified in archaea:

Eukaryotic-like Pathway: This pathway is found in some archaea, such as those of the order Sulfolobales, and mirrors the pathway found in eukaryotes. researchgate.net

Archaeal Mevalonate Pathway I: Found in organisms like Haloferax volcanii, this pathway involves the phosphorylation of mevalonate to mevalonate-5-phosphate, followed by decarboxylation to isopentenyl phosphate (B84403) (IP), and a final phosphorylation to yield IPP. wikipedia.org

Archaeal Mevalonate Pathway II (Thermoplasma-type): In organisms such as Thermoplasma acidophilum, mevalonate is first phosphorylated at the 3-OH position, followed by a second phosphorylation at the 5-OH position. The resulting mevalonate-3,5-bisphosphate is then decarboxylated to IP and finally phosphorylated to IPP. wikipedia.orgacs.org

A more recently discovered archaeal mevalonate pathway involves the intermediates trans-anhydromevalonate 5-phosphate. frontiersin.org The distribution of these pathways is not uniform across the archaeal domain, with the archaea-type MVA pathway being the most dominant. nih.gov

The presence of this compound in these prokaryotic pathways has not been explicitly detailed. However, given the existence of oxidoreductases in prokaryotic metabolism, the conversion of mevalonate to this compound is biochemically feasible. The functional significance of such a reaction within the context of these varied prokaryotic mevalonate pathways remains an area for future research.

Pathway VariantKey Differentiating StepsTypical Organisms
Eukaryotic-like Mevalonate → Mevalonate-5-P → Mevalonate-5-PP → IPPEukaryotes, some Bacteria, Sulfolobales (Archaea) researchgate.net
Archaeal Type I Mevalonate-5-P → Isopentenyl Phosphate (IP) → IPPHaloferax volcanii (Archaea) wikipedia.org
Archaeal Type II Mevalonate → Mevalonate-3-P → Mevalonate-3,5-bis-P → IP → IPPThermoplasma acidophilum (Archaea) wikipedia.orgacs.org
Modified Archaeal Involves trans-anhydromevalonate 5-phosphateWidespread in Archaea frontiersin.org

Metabolism of this compound by Specific Microbial Strains (e.g., Actinomycetes)

While the broader biological distribution of this compound metabolism is not extensively detailed in scientific literature, specific instances within microbial populations, particularly among Actinomycetes, offer valuable insights. Certain strains within this phylum are known to possess the mevalonate pathway, often in conjunction with the more common 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. nih.govjst.go.jp The presence of the mevalonate pathway in some Streptomyces strains, for example, is linked to the production of terpenoid antibiotics. nih.govjst.go.jp

A notable example of mevalonate and, by extension, this compound metabolism is found in the actinomycete strain S4. nih.gov Research on this strain has demonstrated that soluble cell-free extracts are capable of metabolizing mevalonate and its derivatives. nih.govnih.gov

Detailed laboratory findings have elucidated a specific metabolic route in actinomycete S4 where mevalonate is converted to acetoacetate (B1235776). nih.govnih.gov In this pathway, this compound serves as a potential intermediate. nih.gov The conversion process, however, does not appear to involve the accumulation of free this compound. nih.govnih.gov Instead, the metabolic flux from mevalonate to acetoacetate proceeds through the formation of β-hydroxy-β-methylglutaryl-coenzyme A (HMG-CoA). nih.govnih.gov

The enzymatic reactions within the cell-free extracts of actinomycete S4 show a clear preference for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as the oxidant over nicotinamide adenine dinucleotide phosphate (NADP⁺). nih.govnih.gov This indicates that the oxidation of mevalonate is a key step in this metabolic sequence. nih.gov

The following table summarizes the metabolic capabilities of the cell-free extract from actinomycete S4 with respect to this compound and related compounds.

Table 1: Metabolism of this compound and Related Compounds by Actinomycete S4 Cell-Free Extract

Substrate Product Key Intermediate Preferred Oxidant Reference
Mevalonate Acetoacetate β-hydroxy-β-methylglutaryl-CoA NAD⁺ nih.gov
This compound Acetoacetate Not specified Not specified nih.gov

This metabolic capability highlights a catabolic route for mevalonate-related compounds in certain Actinomycetes, distinct from the anabolic role of the mevalonate pathway in isoprenoid synthesis.

Regulatory Mechanisms Governing Mevaldate Conversion

Integration of Mevaldate Conversion into Mevalonate (B85504) Pathway Regulation

The mevalonate pathway is tightly regulated to ensure the continuous supply of essential MVA-derived products while preventing the overaccumulation of sterols and isoprenoids. metwarebio.comfrontiersin.org this compound reductase, also known as (R)-mevalonate:NADP+ oxidoreductase (EC 1.1.1.32), catalyzes the NADPH-dependent reduction of this compound to mevalonate. ontosight.ai This enzyme's activity is fundamental for maintaining the cellular balance of these crucial compounds. ontosight.ai Dysregulation within this pathway, including the this compound conversion step, has been implicated in various diseases. ontosight.ai

Transcriptional Control of Genes Encoding this compound Reductase

Transcriptional regulation is a primary mechanism for controlling the mevalonate pathway. The expression of genes encoding key enzymes in this pathway is largely governed by sterol regulatory element-binding proteins (SREBPs), particularly SREBP2. metwarebio.comcreative-proteomics.comwikipedia.orgscholaris.ca When intracellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoters of target genes, thereby enhancing their transcription. metwarebio.comcreative-proteomics.com

Post-Translational Modifications Affecting this compound Reductase Activity

Post-translational modifications (PTMs) are crucial chemical changes to proteins that occur after translation, playing a significant role in modulating enzyme activity and stability. nih.govwikipedia.org In the context of metabolic pathways, PTMs can rapidly alter enzyme function in response to cellular signals. Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common and effective PTMs for controlling enzyme activity. wikipedia.orgmsc-mu.com For instance, HMG-CoA reductase, another enzyme in the mevalonate pathway, is known to be regulated by phosphorylation through kinases such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA), which respond to cellular energy status and signaling pathways. creative-proteomics.comresearchgate.net

Other PTMs, such as ubiquitination and proteolytic cleavage, also contribute to the regulation of mevalonate pathway enzymes by affecting their degradation rates. creative-proteomics.comresearchgate.netnih.gov While this compound reductase is recognized as an enzyme subject to post-translational modifications innatedb.ca, specific details regarding which PTMs directly affect its activity, stability, or localization are not explicitly elaborated in the provided research findings. It is plausible that, similar to other enzymes in the mevalonate pathway, this compound reductase activity could be modulated by various PTMs to fine-tune its role in mevalonate biosynthesis.

Metabolic Flux Control and Interplay with Upstream and Downstream Metabolites

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway and is a critical determinant of cellular activity and adaptation to changing conditions. biorxiv.orgwikipedia.org The control of metabolic flux in the mevalonate pathway is a systemic property, influenced by various mechanisms including metabolite concentrations, allosteric regulation, covalent modifications, and enzyme levels. biorxiv.orgwikipedia.org

The conversion of this compound to mevalonate by this compound reductase is a key step in channeling carbon flux towards isoprenoid biosynthesis. The mevalonate pathway begins with acetyl-CoA as the primary substrate, which undergoes a series of reactions to form HMG-CoA, and then mevalonate. metwarebio.comwikipedia.org Mevalonate is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). metwarebio.comwikipedia.org These five-carbon precursors are the fundamental building blocks for the synthesis of a diverse array of isoprenoids, including cholesterol, steroid hormones, dolichols, and coenzyme Q. ontosight.aimetwarebio.comwikipedia.org

Downstream from this compound conversion, the products of the mevalonate pathway, such as FPP and GGPP, are essential for various cellular processes, including protein prenylation, which is critical for the proper localization and function of many signaling proteins. researchgate.net The levels of these downstream metabolites can, in turn, influence the activity of upstream enzymes in the mevalonate pathway through feedback mechanisms. creative-proteomics.comnih.govresearchgate.netresearchgate.net Therefore, the metabolic flux through this compound conversion is not an isolated event but is tightly integrated into a complex network of upstream substrate availability and downstream product demand, ensuring the balanced production of essential biomolecules.

Analytical and Methodological Approaches for Mevaldate Research

Spectrophotometric Assays for Mevaldate Reductase Activity Measurement

Spectrophotometric assays are a widely employed and efficient method for quantifying the enzymatic activity of this compound reductase. This enzyme, crucial in the mevalonate (B85504) pathway, catalyzes the reversible conversion between this compound and (R)-mevalonate. The principle of these assays is based on monitoring the change in concentration of specific cofactors, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), which exhibit characteristic absorbance spectra. uni.luuni-freiburg.de

This compound reductase (NADPH) (EC 1.1.1.33) facilitates the reduction of this compound to (R)-mevalonate, consuming NADPH and producing NADP+. Conversely, this compound reductase (NAD+) (EC 1.1.1.32) catalyzes a similar reaction utilizing NADH and producing NAD+. uni.lunih.govmcw.edu The activity is typically measured by observing the decrease in absorbance at 340 nm as NADPH or NADH is consumed during the reaction. uni-freiburg.de This direct spectroscopic measurement allows for real-time monitoring of enzyme kinetics and determination of enzyme units.

Isotopic Labeling Techniques for Tracing this compound Metabolism and Biosynthesis

Isotopic labeling techniques are indispensable for elucidating the metabolic fate of this compound and its precursors within complex biosynthetic pathways. These methods involve replacing specific atoms in a reactant with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) or radioisotopes (e.g., ³H, ¹⁴C). By tracking the labeled atoms through a chemical reaction or metabolic pathway, researchers can determine the sequence of transformations and the contribution of this compound to downstream products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies of this compound and its Conversions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely used for the structural elucidation of chemical compounds and the investigation of reaction mechanisms. For this compound and its conversions, NMR provides detailed information about the atomic connectivity, stereochemistry, and dynamic behavior of molecules in solution.

Both one-dimensional (e.g., ¹H NMR) and two-dimensional (e.g., ¹³C, ¹H HSQC; ¹³C, ¹H HMBC) NMR experiments are employed. ¹H NMR provides insights into the proton environments, while heteronuclear correlation experiments like HSQC and HMBC are crucial for determining ¹³C chemical shifts and long-range coupling information, which are highly characteristic for metabolite identification. While direct studies focusing solely on "this compound NMR" for its structural elucidation were not explicitly found in the provided snippets, the application of NMR to related mevalonic acid surrogates for stereochemical determination highlights its utility for such compounds. The ability of NMR to provide quantitative data makes it valuable for studying the kinetics of this compound conversions and the equilibrium of its reactions.

Mass Spectrometry (MS)-Based Approaches in this compound-Related Metabolomics

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing precise information on the molecular weight, elemental composition, and structural characteristics of chemical compounds. In this compound-related metabolomics, MS-based approaches are essential for identifying and quantifying this compound and its associated metabolites within complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common platform for these studies. For instance, LC-MS/MS methods have been developed for the quantitative analysis of mevalonate in plasma, often utilizing stable isotope-labeled internal standards like Mevalonate-D7 to ensure accuracy and precision. These methods can be adapted for the analysis of this compound, provided its stability under the analytical conditions. Recent advancements include LC-MS/MS methods coupled with chemical derivatization to improve the chromatographic retention, peak shape, and detection sensitivity of highly polar and low-concentration mevalonate pathway intermediates. Hydrophilic interaction liquid chromatography time-of-flight mass spectrometry (HILIC-TOF-MS) is also employed for analyzing highly polar isoprenoid intermediates, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are downstream products in the mevalonate pathway. MS-based metabolomics offers superior sensitivity and a broader detection range compared to NMR for comprehensive metabolite profiling.

In Vitro Reconstitution Systems for Studying this compound Reactions

In vitro reconstitution systems are invaluable tools for dissecting the specific enzymatic reactions involving this compound under controlled laboratory conditions. These cell-free systems typically involve purified enzymes, substrates, and cofactors, allowing researchers to isolate and study individual steps of a metabolic pathway without the complexities of a living cell.

Studies on this compound reductase activity have frequently utilized in vitro systems. For example, the enzyme alcohol dehydrogenase [NADP(+)] (AKR1A1) has been shown in vitro to catalyze the NADPH-dependent reduction of this compound to mevalonic acid. Early research, using rat liver homogenates, demonstrated the high incorporation rate of labeled mevaldic acid into non-saponifiable lipids, leading to the hypothesis that free this compound is an intermediate in sterol biosynthesis. uni.lu Such in vitro experiments are crucial for determining enzyme kinetics, substrate specificity, cofactor requirements, and the effects of inhibitors on this compound-converting enzymes. They provide foundational mechanistic insights that complement studies conducted in whole organisms.

Systems Biology and Network Analysis Applied to this compound Metabolism

Systems biology and network analysis provide a holistic framework for understanding this compound metabolism within the broader context of cellular function. Rather than studying individual components in isolation, these approaches integrate diverse high-throughput data (e.g., metabolomics, transcriptomics, proteomics) to build comprehensive models of metabolic networks.

Metabolic network reconstruction, based on genome annotations and reaction databases, maps all known metabolic pathways, connecting reactions through shared metabolites. This allows for the visualization and analysis of the mevalonate pathway, where this compound plays a role, as an interconnected system. Network analysis helps in interpreting complex metabolomics datasets by identifying key network components, predicting metabolic fluxes, and understanding the regulatory mechanisms that govern metabolic flow.

The mevalonate pathway is a well-characterized metabolic network, and its dysregulation is implicated in various diseases, including cancer and cardiovascular disease. mcw.edu Systems biology approaches, particularly flux analysis using stable isotope labeling (e.g., ¹³C-based methods), quantify the time-dependent movement of metabolites through the network, revealing how cellular requirements influence pathway activity and control mechanisms. By understanding this compound metabolism within these larger networks, researchers can gain insights into its systemic impact and identify potential targets for therapeutic intervention.

Advanced Research Directions and Open Questions in Mevaldate Biochemistry

Metabolic Engineering Strategies Targeting Mevaldate Conversion for Enhanced Isoprenoid Production

The conversion of HMG-CoA to mevalonate (B85504), which proceeds via a this compound intermediate, is the committed and rate-limiting step in the MVA pathway. nih.govfrontiersin.orgresearchgate.net This reaction is catalyzed by HMG-CoA reductase (HMGR). Consequently, HMGR is a primary target for metabolic engineering efforts aimed at increasing the production of valuable isoprenoids, such as biofuels, pharmaceuticals, and nutraceuticals. researchgate.netnih.gov

Strategies to enhance the metabolic flux towards and beyond this compound primarily involve the modification and optimized expression of HMGR. A key challenge is overcoming the native regulation of this enzyme, which is tightly controlled by feedback mechanisms. wikipedia.orgcreative-proteomics.com To circumvent this, engineers often introduce heterologous HMGR genes from various organisms into production hosts like Escherichia coli and Saccharomyces cerevisiae. jmb.or.krescholarship.org These hosts are frequently engineered to utilize the MVA pathway, either by introducing the entire pathway or augmenting their native machinery. nih.govoup.com

Engineering StrategyTarget Enzyme/ProcessHost OrganismObjective & Outcome
Overexpression of Truncated HMGR HMG-CoA Reductase (HMGR)Saccharomyces cerevisiaeEliminate feedback inhibition, increasing mevalonate production and subsequent isoprenoid (e.g., squalene) synthesis.
Heterologous Pathway Introduction Full Mevalonate PathwayEscherichia coliProvide an unregulated route to isoprenoid precursors, bypassing native regulation and increasing production of compounds like amorphadiene. escholarship.org
Pathway Balancing via CRISPRi Endogenous Competing Pathways & MVA Pathway GenesEscherichia coliDown-regulate competing pathways and fine-tune MVA pathway gene expression to improve precursor supply and enhance isoprenol titers. frontiersin.orgnih.gov
Subcellular Compartmentalization Mevalonate Pathway EnzymesSaccharomyces cerevisiae (Mitochondria)Harness the mitochondrial acetyl-CoA pool to increase precursor availability, significantly boosting amorpha-4,11-diene yield. researchgate.net

Role of this compound in Atypical or Engineered Biosynthesis Pathways

While the canonical MVA pathway is well-established in eukaryotes, research has uncovered remarkable variations and atypical pathways in archaea and some bacteria. wikipedia.orgnih.gov These discoveries open new avenues for understanding isoprenoid biosynthesis and provide novel enzymatic tools for engineering. In these atypical pathways, the steps following mevalonate formation can differ significantly from the eukaryotic model, although the initial conversion of HMG-CoA via this compound to mevalonate remains a conserved feature. nih.gov

For instance, some archaea utilize an "alternative" MVA pathway where mevalonate is phosphorylated, then decarboxylated, and finally phosphorylated again—a reversal of the final two steps in the eukaryotic pathway. wikipedia.orgnih.gov Another variant discovered in Thermoplasma acidophilum involves phosphorylation of mevalonate at the 3-OH position, a departure from the 5-OH phosphorylation seen in the classic pathway. acs.orgnih.govacs.org

The existence of these alternative pathways highlights the metabolic plasticity surrounding mevalonate metabolism. For metabolic engineers, the enzymes from these pathways represent a valuable genetic resource. Engineering a production host with a complete heterologous MVA pathway, sourced from organisms with atypical routes, can create a robust and highly productive system. researchgate.net By combining enzymes from different natural pathways, synthetic biologists can construct novel, optimized routes for isoprenoid synthesis that are insulated from the host's native regulatory networks. The conversion of HMG-CoA to mevalonate, involving the this compound intermediate, remains the crucial entry point into these diverse downstream branches.

Design and Application of this compound Fluoroanalogues as Mechanistic Probes

The study of enzyme mechanisms often relies on substrate analogues that can act as inhibitors or probes. Fluoroanalogues, where one or more hydrogen atoms are replaced by fluorine, are particularly useful due to the unique properties of the fluorine atom, such as its high electronegativity and small size. While specific fluoroanalogues of this compound are not extensively documented, fluorinated versions of mevalonate have been synthesized and used to probe the enzymes of the MVA pathway.

These mevalonate fluoroanalogues serve as powerful tools to investigate the active sites and catalytic mechanisms of enzymes like mevalonate kinase. By extension, similar strategies could be applied to study HMGR. A hypothetical this compound fluoroanalogue could be used to:

Trap the enzyme-substrate complex: The stability of the C-F bond could potentially stall the reaction, allowing for the characterization of the enzyme-intermediate state.

Probe electronic requirements: The electron-withdrawing nature of fluorine can alter the reactivity of the aldehyde group, providing insights into the electronic environment of the HMGR active site during the reduction step.

Act as a selective inhibitor: Fluorinated analogues can be potent and specific inhibitors, which could be used to modulate metabolic flux for research purposes.

The synthesis of such compounds remains a challenge, but their potential to elucidate the precise mechanism of this compound's reduction to mevalonate by HMGR makes this a compelling direction for future research.

Identification and Characterization of Unelucidated Enzymes or "Orphan Enzymes" Involved in this compound Metabolism

An "orphan enzyme" is a known enzymatic activity for which the corresponding gene sequence has not been identified. nih.gov The discovery of alternative MVA pathways in archaea has been instrumental in assigning functions to previously unannotated genes, effectively "adopting" orphan enzymes. acs.orgnih.gov

For example, before its characterization, the enzyme responsible for phosphorylating mevalonate at the 3-OH position in T. acidophilum was unknown. Researchers identified a gene previously annotated as a decarboxylase and discovered its novel kinase activity, revealing a new step in mevalonate metabolism. acs.orgacs.org This discovery implies that other uncharacterized enzymes related to mevalonate and its precursors may exist in the vast genomic landscape of unstudied organisms.

Open questions in this compound biochemistry include:

Are there alternative enzymes to HMGR that can produce mevalonate from HMG-CoA, perhaps via a free this compound intermediate, in any organisms?

Do enzymes exist that can channel the this compound intermediate directly to other metabolic pathways under specific conditions?

Could there be novel decarboxylases in alternative MVA pathways that act on a derivative of mevalonate, representing a previously orphan activity? acs.orgacs.org

The search for these unelucidated enzymes often involves comparative genomics and screening gene libraries from extremophiles or organisms with unique metabolic capabilities. Identifying and characterizing such novel enzymes would not only fill gaps in our understanding of microbial metabolism but also provide new biocatalysts for metabolic engineering.

Newly Characterized Archaeal EnzymesOrganismPrevious "Orphan" FunctionEC Number
Mevalonate-3-kinase Thermoplasma acidophilumPhosphorylation at mevalonate's 3-OH positionN/A
Mevalonate-3-phosphate-5-kinase Thermoplasma acidophilumPhosphorylation of mevalonate 3-phosphateN/A
Isopentenyl Phosphate (B84403) Kinase (IPK) Various ArchaeaPhosphorylation of isopentenyl phosphate to IPP2.7.4.26
Mevalonate Phosphate Decarboxylase (MPD) Roseiflexus castenholziiDecarboxylation of mevalonate 5-phosphate to isopentenyl phosphate4.1.1.116

Q & A

Basic Research Questions

Q. What are the established methods for detecting and quantifying Mevaldate in enzymatic assays?

  • Methodology :

  • Spectrophotometric assays (e.g., NADH/NAD+ absorbance at 340 nm) are commonly used to monitor this compound reductase activity, leveraging cofactor-dependent redox reactions .
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection provides higher specificity for distinguishing this compound from structurally similar metabolites. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .
  • Enzyme-coupled assays (e.g., linking this compound reductase to secondary enzymes like lactate dehydrogenase) enhance sensitivity by amplifying signal output .

Q. How is this compound integrated into studies of the mevalonate pathway?

  • Methodology :

  • Use isotopic labeling (e.g., ¹³C-mevalonate) to trace this compound flux in metabolic pathways. Analyze intermediates via LC-MS/MS .
  • Employ gene knockout models (e.g., CRISPR-Cas9 targeting this compound reductases) to assess this compound accumulation and its impact on downstream isoprenoid biosynthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme kinetic data involving this compound across different studies?

  • Methodology :

  • Comparative meta-analysis : Normalize kinetic parameters (e.g., Km, Vmax) by cofactor specificity (NAD+ vs. NADP+), pH, and temperature conditions, as these variables significantly affect enzyme activity .
  • Standardize assay protocols : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure consistency in experimental design . For example, specify enzyme purity (>95%), substrate concentrations, and buffer compositions in publications .

Q. What strategies optimize experimental design for studying this compound-dependent enzymatic inhibition?

  • Methodology :

  • Dose-response curves : Use nonlinear regression to calculate IC50 values. Include positive controls (e.g., statins for HMG-CoA reductase) to validate assay robustness .
  • Molecular docking simulations : Pair experimental data with in silico models to predict binding affinities between this compound and target enzymes. Cross-validate results using site-directed mutagenesis .

Q. How should researchers address variability in this compound stability during long-term storage?

  • Methodology :

  • Stability studies : Test this compound degradation under varying conditions (pH, temperature, light exposure) using accelerated stability testing. Store samples at -80°C in inert buffers (e.g., Tris-HCl) with antioxidants (e.g., DTT) .
  • Metadata documentation : Record storage conditions, freeze-thaw cycles, and solvent composition to enable reproducibility .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing contradictory this compound-related datasets?

  • Methodology :

  • Bayesian hierarchical modeling : Account for between-study heterogeneity by pooling data while preserving study-specific variances .
  • Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots. Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s regulatory roles?

  • Methodology :

  • Pathway enrichment analysis : Tools like KEGG or Reactome map this compound-associated genes/metabolites to canonical pathways (e.g., terpenoid backbone biosynthesis) .
  • Network pharmacology : Construct interaction networks using Cytoscape to visualize this compound’s crosstalk with upstream/downstream targets .

Ethical & Reproducibility Considerations

Q. What metadata standards are critical for sharing this compound-related research data?

  • Methodology :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Include experimental parameters (e.g., enzyme source, assay conditions) and raw data formats (e.g., .csv, .mzML) .
  • Use discipline-specific repositories (e.g., MetaboLights for metabolomics) with DOI assignment .

Q. How can researchers mitigate bias in this compound studies involving human-derived samples?

  • Methodology :

  • Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias .
  • Cohort stratification : Adjust for confounding variables (e.g., age, diet) using multivariate regression models .

Tables for Methodological Reference

Parameter Recommended Practice Evidence Source
Enzyme purity≥95% (SDS-PAGE validated)
This compound storage-80°C in Tris-HCl (pH 7.4) with 1 mM DTT
Kinetic data normalizationCofactor-specific Km values

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.